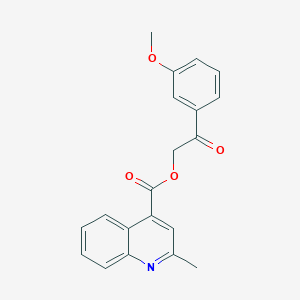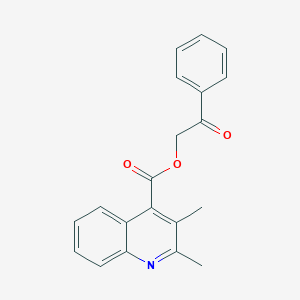![molecular formula C12H13BrN2O4S B497828 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 944785-40-4](/img/structure/B497828.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as BDMP, is a chemical compound that has gained significant attention in the field of scientific research. BDMP is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), which are overexpressed in many types of tumors. The inhibition of these enzymes has been shown to decrease the growth and spread of cancer cells.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the inhibition of CA IX and XII, which are enzymes that play a crucial role in maintaining the pH balance of cells. The overexpression of CA IX and XII in cancer cells leads to an acidic microenvironment, which promotes tumor growth and metastasis. This compound inhibits these enzymes, leading to a decrease in the acidity of the tumor microenvironment and ultimately, a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CA IX and XII, with minimal inhibition of other carbonic anhydrase isoforms. This selectivity makes this compound a promising anticancer agent with minimal side effects. Additionally, this compound has been shown to have a low toxicity profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole in lab experiments include its high potency and selectivity for CA IX and XII, as well as its low toxicity profile. However, the limitations of using this compound include its low solubility in water and its instability in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole. One potential direction is the development of this compound analogs with improved solubility and stability in aqueous solutions. Another direction is the investigation of the efficacy of this compound in combination with other anticancer agents. Additionally, the use of this compound as a diagnostic tool for imaging tumors with overexpressed CA IX and XII is an area of ongoing research. Finally, the potential use of this compound in the treatment of other diseases, such as glaucoma and epilepsy, is an area of interest for future research.
Synthesemethoden
The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The reaction produces this compound as a white crystalline solid with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has been extensively studied for its potential use as an anticancer agent. The inhibition of CA IX and XII by this compound has been shown to decrease the acidity of the tumor microenvironment, which can lead to a decrease in tumor growth and metastasis. This compound has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in preclinical studies.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S/c1-8-4-5-15(14-8)20(16,17)12-7-10(18-2)9(13)6-11(12)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDBKAKBCFZHIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


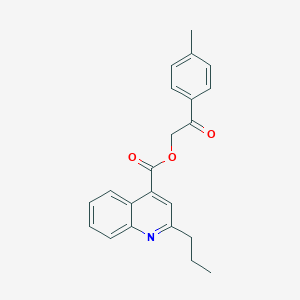

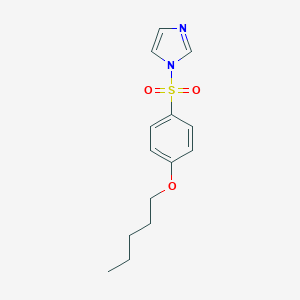
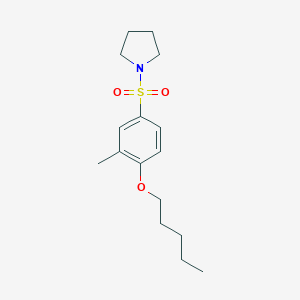

amine](/img/structure/B497751.png)

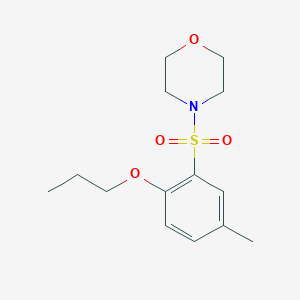
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497758.png)
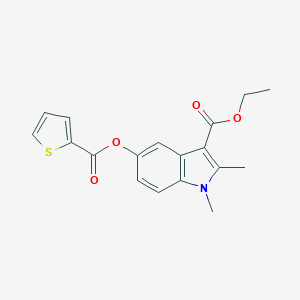
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
